

solubility and stability of 3-Phenylcyclobutan-1-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenylcyclobutan-1-amine

Cat. No.: B2367817

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An In-depth Technical Guide to the Solubility and Stability of **3-Phenylcyclobutan-1-amine**

Abstract

3-Phenylcyclobutan-1-amine is a key structural motif in medicinal chemistry, serving as a valuable building block for a range of therapeutic agents. Its physicochemical properties, particularly aqueous solubility and chemical stability, are critical determinants of its suitability for drug development, influencing everything from formulation and bioavailability to shelf-life and degradation pathways. This guide provides an in-depth analysis of these core attributes. We will explore the theoretical underpinnings of its solubility and stability profiles, present detailed, field-proven experimental protocols for their assessment, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to characterize and handle this important chemical entity.

Introduction: Physicochemical Profile of 3-Phenylcyclobutan-1-amine

3-Phenylcyclobutan-1-amine possesses a unique structure that dictates its chemical behavior. The molecule combines a hydrophobic phenyl ring and a cyclobutane scaffold with a basic, hydrophilic primary amine. This amphiphilic nature governs its interactions with various solvent systems and its susceptibility to degradation.

The primary amine group (pKa estimated in the range of 9-10) is readily protonated in acidic conditions, forming an ammonium salt which significantly enhances aqueous solubility. Conversely, the non-polar phenyl and cyclobutane moieties contribute to its solubility in organic solvents.[1][2] Understanding this balance is the first step in designing robust experimental plans.

Property	Value / Description	Source
Molecular Formula	C ₁₀ H ₁₃ N	[3]
Molecular Weight	147.22 g/mol	[3]
Appearance	Colorless to light yellow liquid	[4]
Topological Polar Surface Area (TPSA)	26.02 Å ²	[3]
LogP (calculated)	1.89	[3]
Storage Conditions	Room temperature, inert atmosphere, protect from light	[4]

Solubility Profiling: Methodologies and Interpretation

Determining the solubility of a compound is a cornerstone of pre-formulation studies. Low aqueous solubility can lead to poor bioavailability and unreliable data in biological assays.[5] We will describe two common methods for solubility determination: the kinetic approach for early-stage screening and the thermodynamic (shake-flask) method for definitive characterization.

Causality Behind Method Selection

- **Kinetic Solubility:** This method is ideal for high-throughput screening in early drug discovery. [5] It measures the solubility of a compound precipitating from a DMSO stock solution upon dilution in an aqueous buffer. While fast, it can sometimes overestimate solubility as it may lead to supersaturated solutions. Its value lies in quickly ranking compounds for further investigation.

- **Thermodynamic Solubility:** This is the gold standard, measuring the concentration of a compound in a saturated solution at equilibrium.^[5] It is more time-consuming but provides the true equilibrium solubility, which is critical for lead optimization and formulation development.

Experimental Workflow for Solubility Assessment

The following diagram outlines the general workflow for determining both kinetic and thermodynamic solubility.

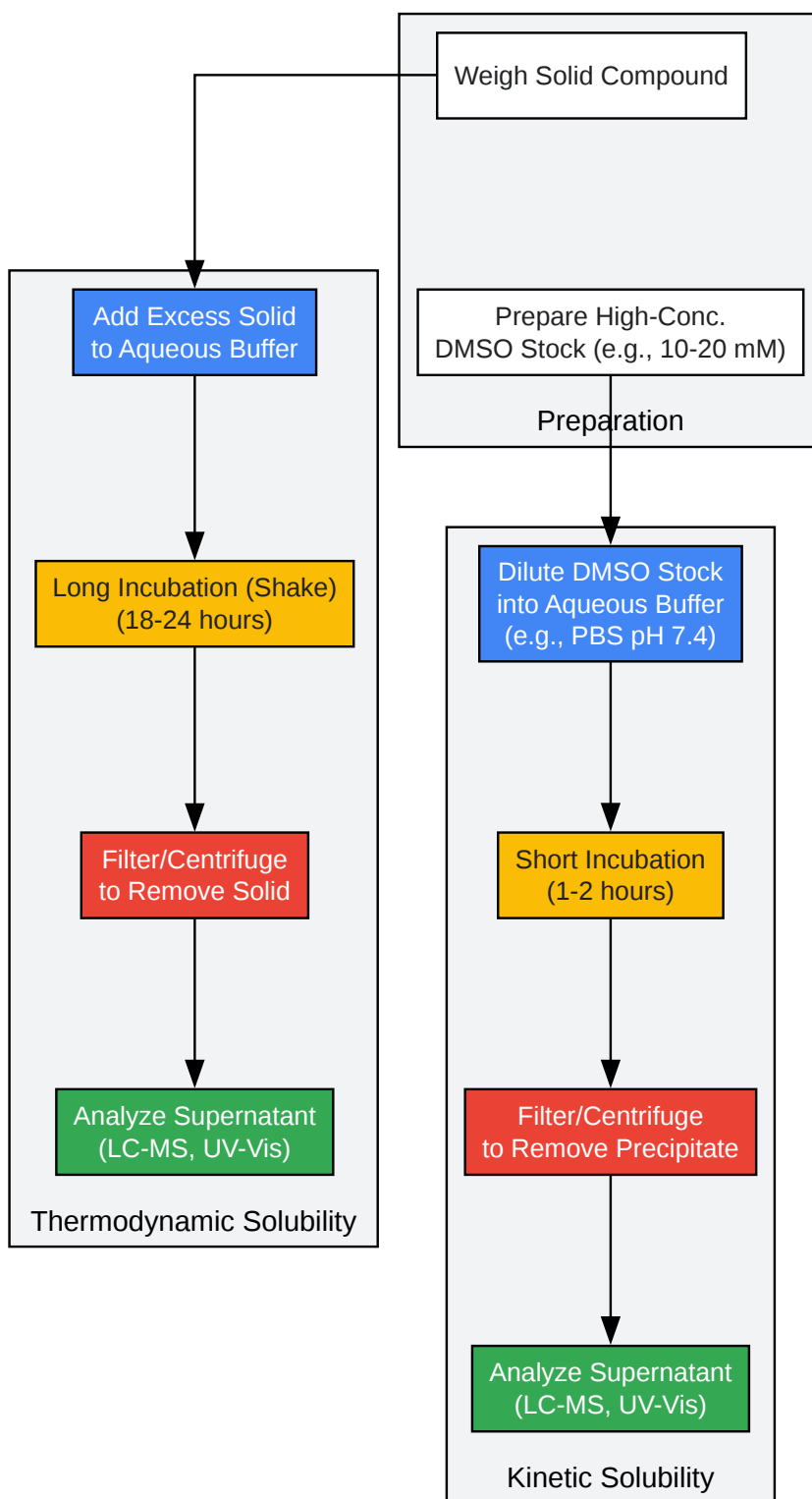


Fig. 1: General Workflow for Solubility Assessment

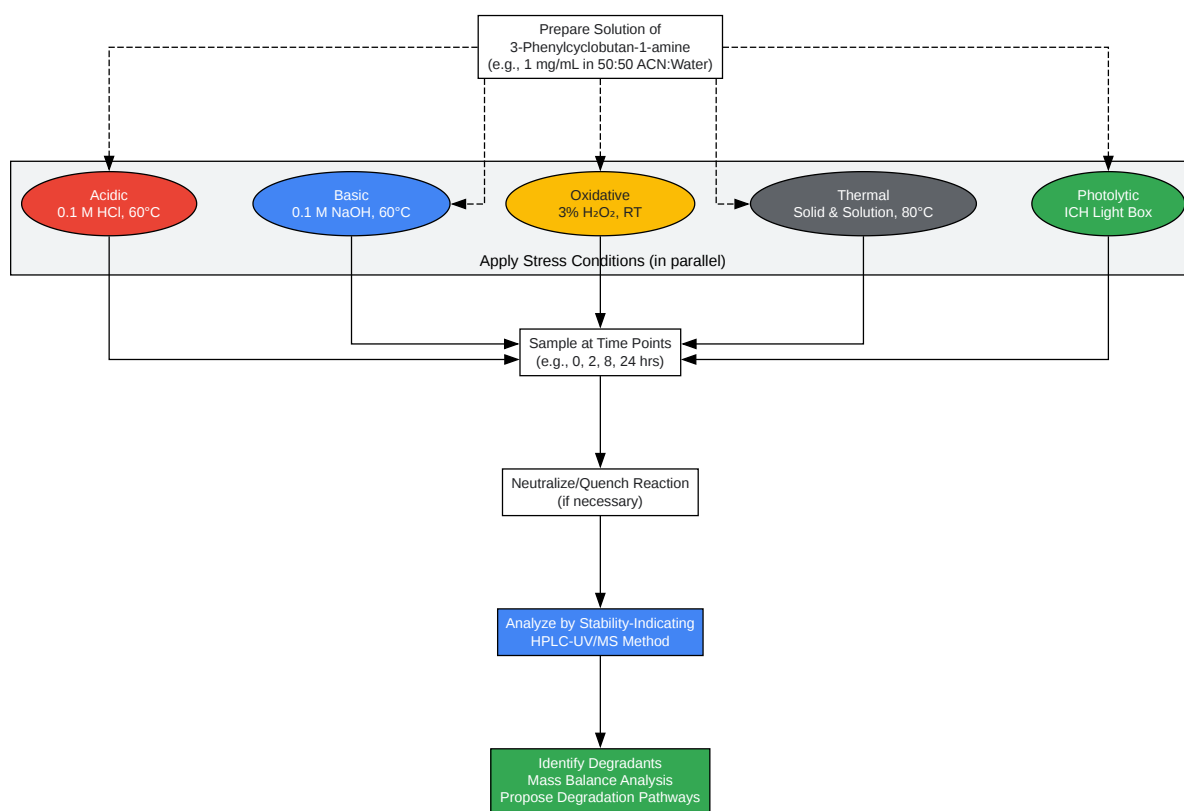


Fig. 2: Forced Degradation Study Workflow

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- To cite this document: BenchChem. [solubility and stability of 3-Phenylcyclobutan-1-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2367817#solubility-and-stability-of-3-phenylcyclobutan-1-amine]

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